

Spectral Data Cross-Referencing for 5-Oxohexanenitrile: A Comparative Guide

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Compound of Interest

Compound Name: 5-Oxohexanenitrile

Cat. No.: B084432

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For researchers, scientists, and professionals in drug development, accurate identification and characterization of chemical compounds are paramount. This guide provides a comprehensive comparison of spectral data for **5-Oxohexanenitrile** (CAS No. 10412-98-3) from prominent public databases, including the NIST Chemistry WebBook and PubChem. By cross-referencing data from multiple sources, researchers can enhance confidence in their analytical findings.

Summary of Spectral Data

The following tables summarize the available quantitative spectral data for **5-Oxohexanenitrile**, a compound with the molecular formula C_6H_9NO and a molecular weight of approximately 111.14 g/mol. [\[1\]](#)

Mass Spectrometry Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and elemental composition. The electron ionization (EI) mass spectrum of **5-Oxohexanenitrile** is available in the NIST Chemistry WebBook. [\[2\]](#)

Database/Source	m/z (Relative Intensity %)
NIST Chemistry WebBook	43 (100%), 55 (35%), 71 (33%), 28 (28%), 27 (23%), 41 (21%), 29 (16%), 68 (12%)
PubChem (Computed)	Predicted m/z values for various adducts are available, such as [M+H] ⁺ : 112.0757, [M+Na] ⁺ : 134.0576, [M-H] ⁻ : 110.0612

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of a molecule by providing information about the chemical environment of its nuclei. While the Spectral Database for Organic Compounds (SDBS) is a primary resource for NMR data, a specific entry for **5-Oxohexanenitrile** was not readily available. However, PubChem indicates the availability of ¹H and ¹³C NMR data, often sourced from repositories like SpectraBase.^[1]

¹H NMR Spectral Data

Source	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
SpectraBase (via PubChem) ^[1]	~2.5	Triplet	2H	-CH ₂ -C=O
~2.4	Triplet	2H	-CH ₂ -CN	
~2.1	Singlet	3H	CH ₃ -C=O	
~1.9	Quintet	2H	-CH ₂ -CH ₂ -CH ₂ -	

¹³C NMR Spectral Data

Source	Chemical Shift (δ) ppm	Assignment
SpectraBase (via PubChem)[1]	~208	C=O
~119	CN	
~43	-CH ₂ -C=O	
~30	CH ₃ -C=O	
~25	-CH ₂ -CH ₂ -CH ₂ -	
~16	-CH ₂ -CN	

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, providing information about the presence of specific functional groups. The NIST Chemistry WebBook provides IR spectral data for **5-Oxohexanenitrile**.^{[3][4][5]}

Database/Source	Wavenumber (cm ⁻¹)	Assignment
NIST Chemistry WebBook	~2940	C-H stretch
~2250	C \equiv N stretch (nitrile)	
~1720	C=O stretch (ketone)	
~1420	C-H bend	
~1360	C-H bend	

Experimental Protocols

The following are generalized experimental protocols for the key spectroscopic techniques cited. Specific parameters may vary depending on the instrument and experimental conditions.

Mass Spectrometry (Electron Ionization - Gas Chromatography-Mass Spectrometry)

- **Sample Preparation:** A dilute solution of **5-Oxohexanenitrile** is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).
- **Injection:** A small volume (typically 1 μL) of the sample solution is injected into the gas chromatograph (GC).
- **Chromatographic Separation:** The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.
- **Ionization:** As the separated components elute from the GC column, they enter the mass spectrometer's ion source. In electron ionization (EI), the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** A detector records the abundance of each ion at a specific m/z , generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

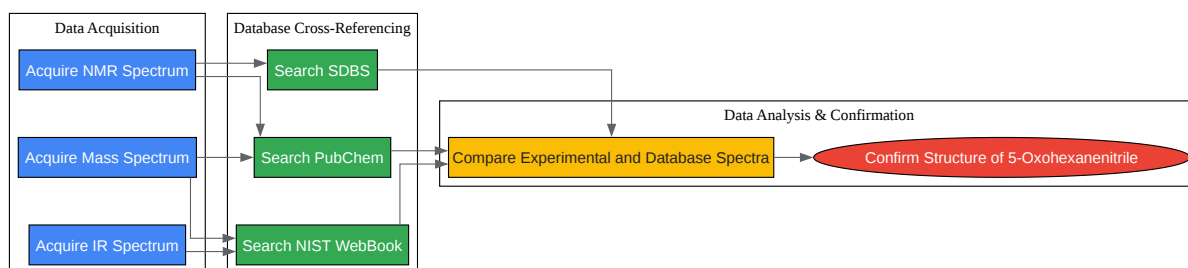
- **Sample Preparation:** A small amount of **5-Oxohexanenitrile** (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- **Instrument Setup:** The NMR tube is placed in the spectrometer's probe, which is situated within a strong magnetic field. The spectrometer is tuned to the appropriate frequency for the nucleus being observed (^1H or ^{13}C).
- **Data Acquisition:** The sample is irradiated with a series of radiofrequency pulses. The nuclei absorb energy and then relax, emitting a signal that is detected by the spectrometer. This free induction decay (FID) signal is recorded over time.
- **Data Processing:** The FID signal is converted from the time domain to the frequency domain using a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or the internal standard.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a liquid sample like **5-Oxohexanenitrile**, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution can be prepared using a solvent that has minimal interference in the IR region of interest (e.g., CCl₄).^[3]
- **Background Spectrum:** A background spectrum of the empty sample compartment (or the salt plates and solvent) is recorded.
- **Sample Spectrum:** The prepared sample is placed in the spectrometer's sample compartment, and the IR spectrum is recorded.
- **Data Processing:** The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

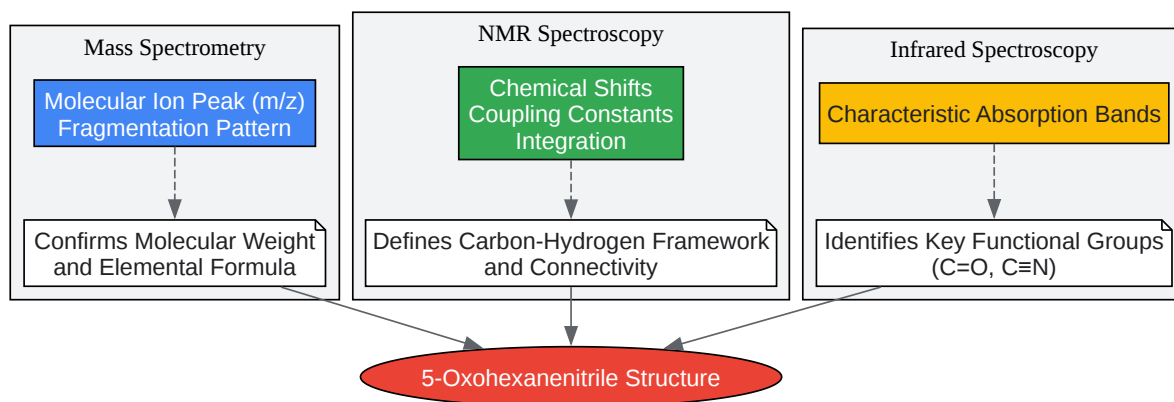
Visualizations

The following diagrams illustrate the workflow for cross-referencing spectral data and the logical relationship between different spectroscopic techniques for structure confirmation.



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Workflow for cross-referencing spectral data with public databases.



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Logical relationship of spectral data for structural confirmation.

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References

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- 2. 5-Oxohexanenitrile [webbook.nist.gov]
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